molecular formula C19H24N2O3 B2634649 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea CAS No. 1798540-69-8

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea

Cat. No.: B2634649
CAS No.: 1798540-69-8
M. Wt: 328.412
InChI Key: ACXXDDMWFBWSPT-UHFFFAOYSA-N
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Description

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea is a synthetic urea derivative supplied for research purposes. This compound is part of a class of chemicals known for their potential as tyrosinase inhibitors , which are investigated for applications in dermatological disorders and cosmetic research related to melanin hyperpigmentation . The molecular structure incorporates a urea core linked to a 2-methylphenyl group and a 4-methylphenylethyl chain with a 2-hydroxyethoxy substituent. The hydroxyethoxy functional group is known to enhance aqueous solubility, improving the compound's bioavailability and handling in biological assay systems . Urea derivatives similar to this compound are frequently explored in medicinal and agrochemical research for their ability to interact with biological targets, partly due to the hydrogen-bonding capacity of the urea moiety . As a research chemical, it serves as a valuable intermediate or lead compound in the development of novel therapeutic agents. The product is characterized by its defined molecular weight and chemical structure. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-7-9-16(10-8-14)18(24-12-11-22)13-20-19(23)21-17-6-4-3-5-15(17)2/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXXDDMWFBWSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a hydroxyethoxy group enhances solubility and bioavailability, while the urea moiety is known for its role in drug interactions and binding affinities.

  • Antiviral Properties : Recent studies have highlighted the antiviral potential of compounds similar to 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea. For instance, research has shown that modifications in the urea structure can lead to enhanced antiviral activity against various viruses, including HIV and influenza .
  • Anticancer Activity : The compound's structural analogs have been investigated for their anticancer properties. Certain derivatives have demonstrated significant cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy . The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in disease processes. For example, certain urea derivatives have shown effectiveness in inhibiting proteases that are crucial for viral replication .

Therapeutic Uses

  • Vascular Conditions : Some studies suggest that this compound may be beneficial in treating vascular occlusive conditions characterized by smooth muscle proliferation. Its mechanism may involve modulation of smooth muscle cell activity, reducing proliferation and promoting vasodilation .
  • Drug Formulations : The compound can be utilized as an active ingredient in various pharmaceutical formulations aimed at improving drug delivery systems due to its favorable pharmacokinetic properties .

Case Studies

StudyFindingsImplications
Ndungu et al. (2024)Developed derivatives with enhanced antiviral activity against HIV-1Suggests potential for new antiviral therapies
FDA Review (2023)Identified similar heterocycles with anticancer propertiesSupports further exploration in oncology
ECHA Report (2023)Highlighted use in adhesives and sealantsIndicates versatility beyond medicinal applications

Mechanism of Action

The mechanism of action of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Substituents Molecular Weight Synthesis Yield Key Features
Target : 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl; 2-methylphenyl Not reported Not reported Hydroxyethoxy group improves solubility; methylphenyl enhances lipophilicity.
: 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl; 4-methoxyphenyl ~351.37 g/mol 72% One-step carbonylation; methoxy group may improve metabolic stability.
: 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea Indol-3-yl ethyl; 2-methylphenyl 293.37 g/mol Not reported Indole moiety may confer CNS activity; similar 2-methylphenyl substitution.
: 1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea 2-Chlorophenyl; tetrahydrothiopyran-methyl ~340.87 g/mol Not reported Chlorophenyl and thiopyran groups suggest potential antimicrobial activity.
: 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea Trifluoromethoxyphenyl; hydroxyethylphenyl ~442.38 g/mol 22% Low yield due to complex substitution; trifluoromethoxy enhances electronegativity.

Key Structural and Functional Insights :

Substituent Effects on Solubility: The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic (e.g., 4-methoxyphenyl in ) or lipophilic (e.g., indole in ) substituents .

Synthetic Accessibility :

  • The one-step carbonylation method in achieved a 72% yield, suggesting efficient routes for similar urea derivatives. In contrast, ’s multi-step synthesis yielded only 22%, highlighting challenges with sterically hindered substitutions .

Biological Implications :

  • Indole-containing ureas () are linked to CNS activity, while diaryl ureas (e.g., ) are explored in oncology . The target compound’s 2-methylphenyl group may mimic substituents in kinase inhibitors (e.g., sorafenib), though direct evidence is lacking.

Biological Activity

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea, a compound with significant potential in pharmacology, has been the subject of various studies aimed at elucidating its biological activity. This article compiles findings from diverse research sources, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C17H23N3O3
  • Molecular Weight : 317.39 g/mol
  • IUPAC Name : this compound

This structure indicates the presence of functional groups that may contribute to its biological activity, particularly in terms of interaction with biological targets.

Research indicates that the compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes:

  • Antitumor Activity : Preliminary studies have suggested that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : Some studies have reported that this compound demonstrates antimicrobial activity against a range of pathogens, indicating potential use in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes or obesity.

Biological Activity Data Table

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study noted a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Activity : Another investigation focused on the compound's effect against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by more than 70%, suggesting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

  • Toxicity Profile : Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, it also shows some cytotoxicity at high concentrations. Further studies are needed to determine the safe dosage range.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which could enhance its efficacy as a therapeutic agent.

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